molecular formula C22H15N3O7 B11622739 (3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid

(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid

Cat. No.: B11622739
M. Wt: 433.4 g/mol
InChI Key: KSNIQYHXSOJHPS-VIZOYTHASA-N
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Description

(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid typically involves multiple steps. One common approach is to start with the preparation of the 1,3-benzodioxole moiety, which can be synthesized from catechol with disubstituted halomethanes . The indole ring can be constructed through various methods, including the Fischer indole synthesis. The final step involves the coupling of the indole and benzodioxole moieties with the acetic acid group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which (3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in specific biochemical pathways. The compound’s structure allows it to interact with these targets in a specific manner, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H15N3O7

Molecular Weight

433.4 g/mol

IUPAC Name

2-[3-[(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetic acid

InChI

InChI=1S/C22H15N3O7/c26-19(27)10-24-9-12(14-3-1-2-4-16(14)24)7-15-20(28)23-22(30)25(21(15)29)13-5-6-17-18(8-13)32-11-31-17/h1-9H,10-11H2,(H,26,27)(H,23,28,30)/b15-7+

InChI Key

KSNIQYHXSOJHPS-VIZOYTHASA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CC(=O)O)/C(=O)NC3=O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CN(C5=CC=CC=C54)CC(=O)O)C(=O)NC3=O

Origin of Product

United States

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